molecular formula C21H17ClN2O3S B4621532 2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide

2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide

Cat. No.: B4621532
M. Wt: 412.9 g/mol
InChI Key: WPSFPQNXTKGZPX-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound is known for its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Characterization

  • The study by Androsov (2008) outlines the synthesis of 1,1-dialkylindolium-2-thiolates via a base-induced transformation process involving 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring-opening to produce a thioketene intermediate. This intermediate reacts with secondary amines, forming 2-(2-chloro-5-nitrophenyl)-N,N-dialkylthioacetamides, which through intramolecular cyclization yield the final product instead of the expected aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008).

  • A separate study by Saeed, Hussain, and Flörke (2008) synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide, determining its crystal structure through single-crystal X-ray diffraction data. This research provides valuable information on the molecular arrangement and potential reactivity of nitro-substituted benzamides (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Mechanisms

  • Nahakpam et al. (2015) highlighted a solvent-free method using iodine-alumina as a catalyst for decomposing benzoylthioureas into benzamides and thiobenzamides. This study elucidates the influence of electron-withdrawing and electron-donating groups on the aryl group of benzoylthioureas in dictating the product formation, offering insights into the reactivity of similar compounds (Nahakpam et al., 2015).

Potential Applications

  • Limban et al. (2011) synthesized new acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, and tested them for antimicrobial activity against various bacterial and fungal strains. The study demonstrates the potential of such compounds in developing novel antimicrobial agents with specific activity profiles (Limban et al., 2011).

Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-2-14-8-3-5-11-17(14)23-21(25)15-9-4-6-13-19(15)28-20-16(22)10-7-12-18(20)24(26)27/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSFPQNXTKGZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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